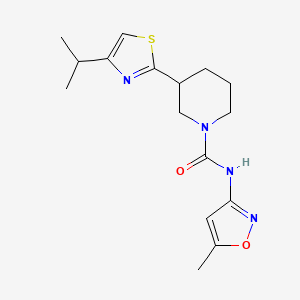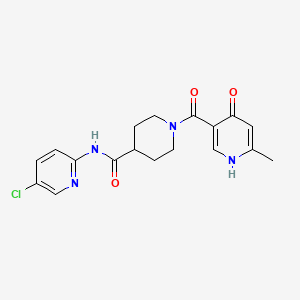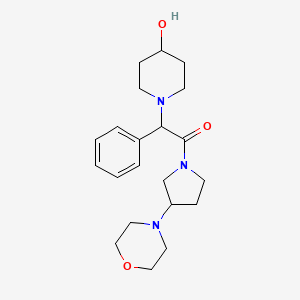![molecular formula C18H20N4O3 B6753944 N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6753944.png)
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-2,3-dihydro-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-2,3-dihydro-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyrrolidinone moiety, and a benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-2,3-dihydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of 2,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is often formed through cyclization reactions involving amino acids or their derivatives.
Construction of the Benzofuran Ring: The benzofuran structure can be synthesized through intramolecular cyclization of ortho-hydroxyaryl ketones or aldehydes.
Coupling Reactions: The final step involves coupling the pyrazole, pyrrolidinone, and benzofuran intermediates using amide bond formation techniques, typically employing reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzofuran rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups within the pyrrolidinone and benzofuran moieties using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: DCC, EDCI, HATU.
Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives, while reduction of the pyrrolidinone moiety can yield pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-2,3-dihydro-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-2-oxo-1,2-dihydroquinoline-3-carboxamide
- N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-2-oxo-1,2-dihydroisoquinoline-3-carboxamide
Uniqueness
Compared to similar compounds, N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11-9-16(21(2)20-11)22-8-7-13(18(22)24)19-17(23)15-10-12-5-3-4-6-14(12)25-15/h3-6,9,13,15H,7-8,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEBARWWGORIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCC(C2=O)NC(=O)C3CC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B6753868.png)
![N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide](/img/structure/B6753876.png)
![1-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-(tetrazol-1-yl)ethanone](/img/structure/B6753881.png)

![[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]-[3-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6753892.png)
![4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6753898.png)
![1-benzyl-4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carbonyl]pyrrolidin-2-one](/img/structure/B6753907.png)
![2-[[[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amino]methyl]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6753913.png)
![5-Methyl-3-[1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B6753916.png)
![8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione](/img/structure/B6753938.png)
![(3-chloro-1H-indol-2-yl)-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6753952.png)


![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propyl-2-azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B6753968.png)
